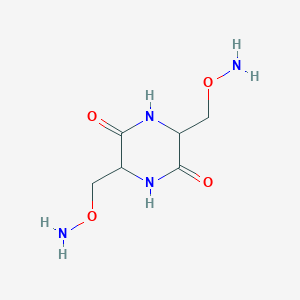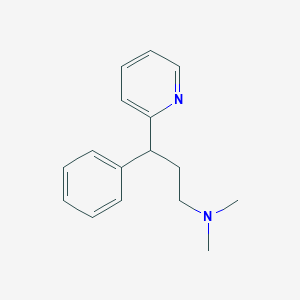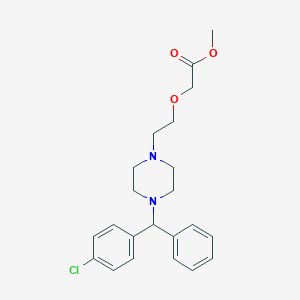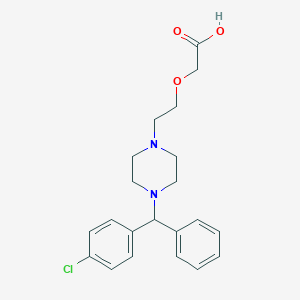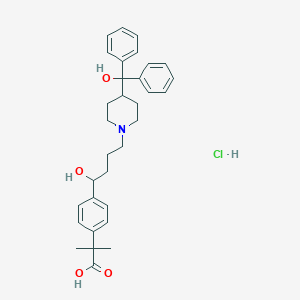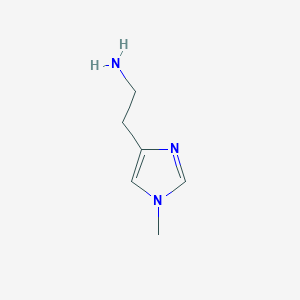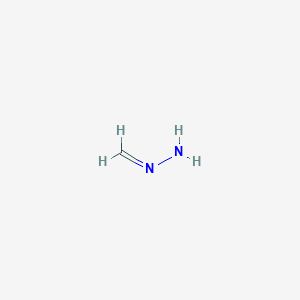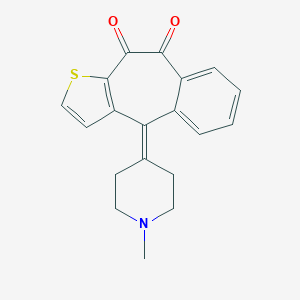
Dihydro Donepezil (Mixture of Diastereomers)
Übersicht
Beschreibung
Dihydro Donepezil is a potential metabolite of Donepezil . It acts as an inhibitor of acetylcholinesterase (AChE) . The molecular formula of Dihydro Donepezil is C24H31NO3 .
Synthesis Analysis
The synthesis of Donepezil, which Dihydro Donepezil is a potential metabolite of, has been extensively researched . Various synthetic approaches have been evaluated for their efficiency, cost, toxicity, and scalability . These methods range from traditional hazardous chemicals to eco-friendly strategies .Molecular Structure Analysis
The molecular structure of Dihydro Donepezil consists of a piperidine nucleus, which is part of the larger Donepezil structure . The molecular weight of Dihydro Donepezil is 381.51 .Chemical Reactions Analysis
Donepezil, the parent compound of Dihydro Donepezil, has been the subject of extensive research into its synthesis and structural modifications . These modifications and their impact on biological activities have been explored .Physical And Chemical Properties Analysis
Diastereomers, such as Dihydro Donepezil, have different physical properties . They do not have the same overall shape, fit together in different ways, and experience different intermolecular attractions .Wissenschaftliche Forschungsanwendungen
Neuroprotection and Alzheimer's Disease
Dihydro Donepezil, a potent acetylcholinesterase inhibitor, has shown significant potential in neuroprotection, particularly related to Alzheimer's disease. Studies have demonstrated its efficacy in protecting cortical neurons against glutamate neurotoxicity and preventing apoptotic neuronal death, indicating its role in safeguarding neurons from various toxicities (Takada et al., 2003). Further research revealed that Donepezil has protective effects against ischemic damage, glutamate excitotoxicity, and amyloid-beta toxicity in rat primary cultured neurons, suggesting its broader applicability in neurodegenerative diseases (Akasofu et al., 2008).
Cognitive Enhancement
Donepezil has also been investigated for its impact on cognitive function. For instance, a study explored its effects on cognitive functioning, mood, and quality of life in irradiated brain tumor patients, showing significant improvements in various cognitive measures (Shaw et al., 2006). This indicates the potential of Donepezil in enhancing cognitive abilities in conditions other than Alzheimer's disease.
Interaction with Human Transferrin
A study focusing on the interaction between Donepezil and human transferrin used techniques like UV–vis absorbance and fluorescence spectroscopy. The findings provide insights into the molecular basis of this interaction, which can aid in understanding the activity and mechanism of protein and drug binding. This has implications for drug design and treatment strategies for disorders like Alzheimer's disease (Shamsi et al., 2020).
Impact on Mitochondrial Function
Research has shown that Donepezil attenuates amyloid-β-associated mitochondrial dysfunction, indicating its role in protecting against mitochondrial damage, a significant factor in Alzheimer's disease pathology (Ye et al., 2015).
Microglia Signaling
A study revealed that Donepezil directly acts on microglial cells to inhibit their inflammatory activation, suggesting its potential in targeting microglia signaling pathways. This finding points to non-cholinergic mechanisms through which Donepezil may exert neuroprotective effects (Hwang et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20,24,26H,8-13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTUAFCYSWJIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442922 | |
| Record name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro Donepezil | |
CAS RN |
120012-04-6 | |
| Record name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




